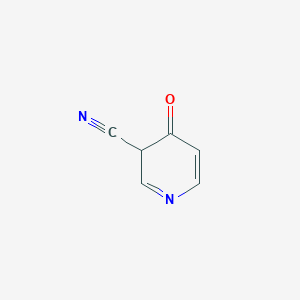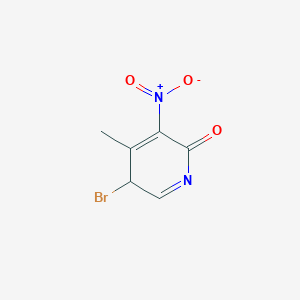
3-bromo-4-methyl-5-nitro-3H-pyridin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-4-methyl-5-nitro-3H-pyridin-6-one is a heterocyclic compound that features a pyridine ring substituted with bromine, methyl, and nitro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methyl-5-nitro-3H-pyridin-6-one typically involves the bromination of 4-methyl-3-nitropyridine. One common method includes using methanol as a solvent and hydrogenation reduction under the action of catalysts. The process involves the following steps :
Starting Material: 4-methyl-3-nitropyridine.
Solvent: Methanol.
Catalysts: Various catalysts can be used for hydrogenation reduction.
Reaction Conditions: The reaction is carried out under mild conditions, making it suitable for industrial production.
Industrial Production Methods
For large-scale production, the method involves the use of 4-methyl-3-aminopyridine and acid to form a salt, which is then cooled to a low temperature. Bromine is added dropwise, followed by the addition of a sodium nitrite water solution. The pH of the solution is adjusted to alkaline, and the product is extracted, dried, and concentrated .
化学反应分析
Types of Reactions
3-bromo-4-methyl-5-nitro-3H-pyridin-6-one undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group.
Reduction: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Substitution: The compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium nitrite and bromine are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
科学研究应用
3-bromo-4-methyl-5-nitro-3H-pyridin-6-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties
作用机制
The mechanism of action of 3-bromo-4-methyl-5-nitro-3H-pyridin-6-one involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine and methyl groups can also influence the compound’s reactivity and binding affinity to specific targets .
相似化合物的比较
Similar Compounds
3-bromo-4-methylpyridine: Lacks the nitro group, making it less reactive in certain types of reactions.
4-methyl-3-nitropyridine: Lacks the bromine atom, affecting its substitution reactions.
5-methyl-3-nitropyridine: Similar structure but different substitution pattern, leading to different reactivity.
Uniqueness
3-bromo-4-methyl-5-nitro-3H-pyridin-6-one is unique due to the presence of all three substituents (bromine, methyl, and nitro groups) on the pyridine ring. This combination of substituents provides a unique reactivity profile, making it valuable for various synthetic and research applications .
属性
分子式 |
C6H5BrN2O3 |
|---|---|
分子量 |
233.02 g/mol |
IUPAC 名称 |
3-bromo-4-methyl-5-nitro-3H-pyridin-6-one |
InChI |
InChI=1S/C6H5BrN2O3/c1-3-4(7)2-8-6(10)5(3)9(11)12/h2,4H,1H3 |
InChI 键 |
FTWPGAFUGRTIOH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N=CC1Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


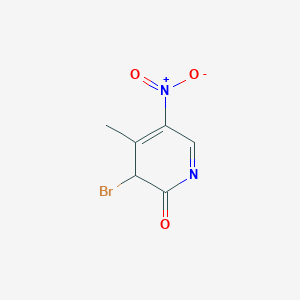
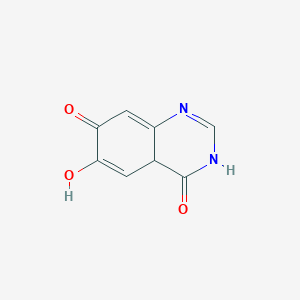
![N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide](/img/structure/B12359305.png)
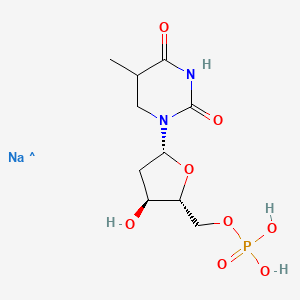
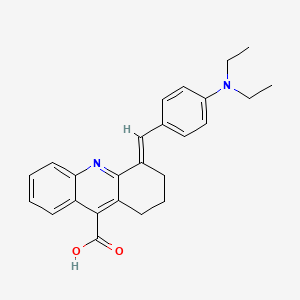

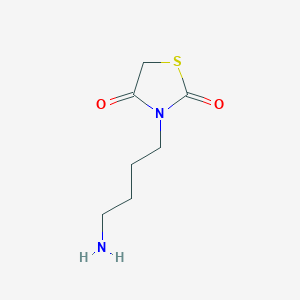
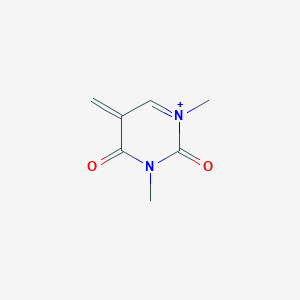
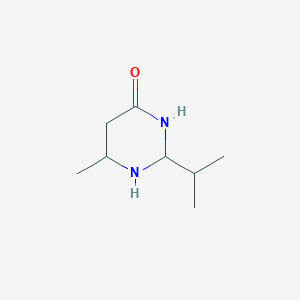

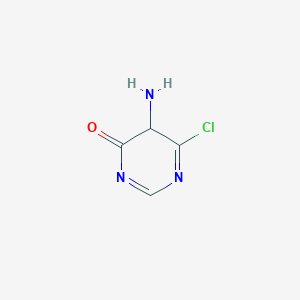
![5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359368.png)
![7-oxo-5-phenyl-6-propan-2-yl-2,3,3a,4-tetrahydro-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12359372.png)
